molecular formula C22H18F3N5O2 B2848807 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 922131-26-8

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No. B2848807
CAS RN: 922131-26-8
M. Wt: 441.414
InChI Key: GMVLIWRHXORWPK-UHFFFAOYSA-N
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Description

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H18F3N5O2 and its molecular weight is 441.414. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

The synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives has been explored for remarkable antiavian influenza virus activity. These compounds, including a variety of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, were prepared through a multi-step synthetic route involving reactions with benzoyl isothiocyanate, malononitrile, alkyl halides, and hydrazine. Among these, eight compounds demonstrated significant antiviral activities against the H5N1 strain of the bird flu influenza virus, indicating their potential as leads for developing new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Anticancer and Anti-inflammatory Applications

A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, featuring 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, showed cytotoxic effects against HCT-116 and MCF-7 cancer cell lines and inhibited 5-lipoxygenase, an enzyme involved in inflammation. The structure-activity relationship analysis provided insights into the molecular features contributing to their biological activities (Rahmouni et al., 2016).

COX-2 Inhibition for Anti-inflammatory Therapy

The pyrazolo[3,4-d]pyrimidine system was explored for its pharmacological properties, particularly as COX-2 selective inhibitors. A new set of 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones was synthesized, showing superior inhibitory activity against COX-2 compared to reference standards. This indicates their potential for anti-inflammatory therapy, with molecular modeling studies corroborating the biological findings (Raffa et al., 2009).

Antimicrobial and Antifungal Applications

The development of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives demonstrated antimicrobial activity against various pathogens. These compounds, synthesized through reactions with hydrazonyl bromides and active methylene compounds, showed potential as antimicrobial agents, suggesting their utility in addressing resistant microbial infections (Abunada et al., 2008).

properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2/c23-22(24,25)17-8-6-16(7-9-17)20(31)26-10-11-30-19-18(12-28-30)21(32)29(14-27-19)13-15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVLIWRHXORWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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